7-[(4-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(4-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol, phenylacetic acid, and salicylaldehyde.
Formation of Intermediate: The first step involves the reaction of 4-bromophenol with phenylacetic acid in the presence of a suitable catalyst to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with salicylaldehyde under acidic or basic conditions to form the chromen-2-one core.
Substitution Reaction: The final step involves the substitution of the bromophenyl group at the 7th position of the chromen-2-one core using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of 7-[(4-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromophenyl group can be substituted with other functional groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may result in the formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as optical and electronic materials.
Mechanism of Action
The mechanism of action of 7-[(4-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: The interaction of the compound with its molecular targets can modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(4-BROMOPHENYL)METHOXY]PHENYL METHANOL: A compound with a similar bromophenyl group but different core structure.
2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: Another compound with a bromophenyl group and different functional groups.
Uniqueness
7-[(4-BROMOPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is unique due to its specific chromen-2-one core structure and the presence of both bromophenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H15BrO3 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H15BrO3/c23-17-8-6-15(7-9-17)14-25-18-10-11-19-20(16-4-2-1-3-5-16)13-22(24)26-21(19)12-18/h1-13H,14H2 |
InChI Key |
USSVSJIKMCKFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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